N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Pyrimidine ring construction: The pyrimidine ring can be synthesized by reacting the benzimidazole intermediate with appropriate reagents such as urea or thiourea under acidic or basic conditions.
Substitution reactions: Introduction of methoxyphenyl groups and other substituents can be carried out using electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the substituted pyrimidobenzimidazole with a carboxamide group using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyrimidine ring to a pyrimidine ring.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor interaction: Modulating receptor activity to produce a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimidine-3-carboxamide
- N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydrobenzimidazole-3-carboxamide
Uniqueness
The unique structure of “N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” lies in its fused pyrimidobenzimidazole ring system, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-23(25(31)28-20-9-5-7-11-22(20)33-3)24(17-12-14-18(32-2)15-13-17)30-21-10-6-4-8-19(21)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
FWSIMTVWMPCFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.